molecular formula C21H21N7O3 B14969196 4-(2,4-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,4-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B14969196
M. Wt: 419.4 g/mol
InChI Key: PAKAWOGTOIUWLB-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrazolo, pyridazin, and triazolo moieties

Preparation Methods

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods would likely involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

4-(2,4-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell growth and proliferation .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2,4-DIMETHOXYPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of rings and functional groups. Similar compounds include:

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Triazolo[4,3-b]pyridazine: Used in various pharmacological studies for its biological activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a therapeutic agent.

Properties

Molecular Formula

C21H21N7O3

Molecular Weight

419.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H21N7O3/c1-11-20-15(14-6-5-13(30-3)9-16(14)31-4)10-19(29)22-21(20)28(25-11)18-8-7-17-24-23-12(2)27(17)26-18/h5-9,15H,10H2,1-4H3,(H,22,29)

InChI Key

PAKAWOGTOIUWLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)OC)OC)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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